N-(4-fluorophenyl)-4-(3-methylphenyl)-1-piperazinecarboxamide
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Overview
Description
N-(4-fluorophenyl)-4-(3-methylphenyl)-1-piperazinecarboxamide is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-fluorophenyl)-4-(3-methylphenyl)-1-piperazinecarboxamide typically involves the reaction of 4-fluoroaniline with 3-methylbenzoyl chloride to form an intermediate, which is then reacted with piperazine to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions but optimized for efficiency and yield. This might include continuous flow reactors and automated systems to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(4-fluorophenyl)-4-(3-methylphenyl)-1-piperazinecarboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction might yield an amine derivative.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(4-fluorophenyl)-4-(3-methylphenyl)-1-piperazinecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to its observed effects. For example, it might inhibit a particular enzyme, thereby blocking a metabolic pathway.
Comparison with Similar Compounds
Similar Compounds
- N-(4-chlorophenyl)-4-(3-methylphenyl)piperazine-1-carboxamide
- N-(4-bromophenyl)-4-(3-methylphenyl)piperazine-1-carboxamide
- N-(4-methylphenyl)-4-(3-methylphenyl)piperazine-1-carboxamide
Uniqueness
N-(4-fluorophenyl)-4-(3-methylphenyl)-1-piperazinecarboxamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical properties, such as its reactivity and interaction with biological targets. Fluorine atoms can enhance the compound’s stability and bioavailability, making it a valuable candidate for further research and development.
Properties
Molecular Formula |
C18H20FN3O |
---|---|
Molecular Weight |
313.4 g/mol |
IUPAC Name |
N-(4-fluorophenyl)-4-(3-methylphenyl)piperazine-1-carboxamide |
InChI |
InChI=1S/C18H20FN3O/c1-14-3-2-4-17(13-14)21-9-11-22(12-10-21)18(23)20-16-7-5-15(19)6-8-16/h2-8,13H,9-12H2,1H3,(H,20,23) |
InChI Key |
CSFSRFNUWYWNPC-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)N2CCN(CC2)C(=O)NC3=CC=C(C=C3)F |
Canonical SMILES |
CC1=CC(=CC=C1)N2CCN(CC2)C(=O)NC3=CC=C(C=C3)F |
Origin of Product |
United States |
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